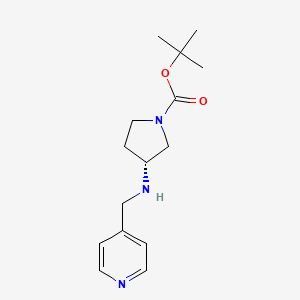

(R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine

Description

(R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is a chiral pyrrolidine derivative characterized by a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a pyridin-4-ylmethyl substituent at the 3-amino position. Its molecular formula is C10H20N2O2·ClH (hydrochloride salt), with a molecular weight of 236.7 g/mol . The Boc group enhances stability under basic conditions and facilitates deprotection under acidic conditions, making this compound valuable in organic synthesis, particularly in peptide and pharmaceutical chemistry.

The compound is classified as a laboratory chemical, primarily used in research and development . No explicit toxicological or ecological data are available, and safety protocols emphasize standard handling practices for lab chemicals .

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYCBRZVLMKIS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:

Protection of the amine group: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.

Substitution reaction: The protected pyrrolidine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridin-4-ylmethyl group can be reduced to form the corresponding piperidine derivative.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of free amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis and can be removed to expose the active amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

- Molecular Formula: Not explicitly provided (estimated C17H25N3O2).

- Key Features: Contains a benzyl group instead of pyridin-4-ylmethyl and a trans-diaminopyrrolidine scaffold.

- The trans-configuration may influence stereochemical interactions in catalytic or binding applications. Applications: Used in asymmetric synthesis and as a chiral ligand or intermediate .

(R)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

- Molecular Formula : C15H26N2O4.

- Molecular Weight : 298.38 g/mol.

- Key Features : Piperidine backbone with a morpholinylcarbonyl substituent.

- Comparison :

- The morpholine ring introduces hydrogen-bonding capabilities and polarity, enhancing aqueous solubility relative to pyridinylmethyl.

- Piperidine’s six-membered ring may confer greater conformational flexibility compared to pyrrolidine.

- Applications: Intermediate in drug discovery, particularly for central nervous system (CNS) targets .

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

- Key Features : Dual protection (Boc and Cbz groups) with a hydroxymethyl side chain.

- Comparison :

N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium Dichloride Dihydrate

- Key Features: Cyclohexane diamminonium core with dual pyridinylmethyl groups.

- Comparison: The cationic diammonium structure and pyridinylmethyl arms suggest utility in coordination chemistry or as a supramolecular building block.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|---|

| (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine | C10H20N2O2·ClH | 236.7 | Boc, pyridinylmethyl | Lab synthesis | Stable under basic conditions |

| (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine | ~C17H25N3O2 | ~299.4 | Boc, benzyl, trans-diamine | Asymmetric catalysis | No data available |

| (R)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine | C15H26N2O4 | 298.38 | Boc, morpholinylcarbonyl | CNS drug intermediates | High polarity enhances stability |

| (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | Not provided | Not provided | Boc, Cbz, hydroxymethyl | Peptide synthesis | Orthogonal protection strategies |

| N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate | C20H28N4·2Cl·2H2O | Not provided | Pyridinylmethyl, diammonium | Coordination chemistry | Stable crystalline structure |

Key Research Findings and Implications

Structural Flexibility vs. Rigidity : Pyrrolidine derivatives (e.g., target compound) exhibit constrained ring conformations compared to piperidine analogs, impacting binding affinity in medicinal chemistry .

Protection Group Strategies : Dual protection (Boc/Cbz) in enables multi-step synthesis, whereas the Boc group alone in the target compound simplifies deprotection workflows .

Solubility and Bioavailability : Pyridinylmethyl and morpholinyl groups enhance solubility over benzyl derivatives, critical for drug-like properties .

Biological Activity

(R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. It is a chiral pyrrolidine derivative that has shown promise in various therapeutic areas, particularly in the development of inhibitors for specific enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

(R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is characterized by the following structural features:

- Boc (tert-butyloxycarbonyl) group, which serves as a protecting group for the amine.

- Pyridin-4-ylmethyl moiety, contributing to its binding properties.

- Pyrrolidine ring , which is central to its biological activity.

Research indicates that (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine acts primarily as an inhibitor for various enzymes, including neuronal nitric oxide synthase (nNOS). The compound's ability to interact with the active sites of these enzymes suggests that it can modulate nitric oxide production, which is crucial in numerous physiological processes .

Inhibition Studies

In vitro studies have demonstrated that this compound can effectively inhibit nNOS with a significant binding affinity. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine scaffold can enhance potency and selectivity against nNOS .

Antioxidant Properties

The compound has been evaluated for its antioxidant properties, which are vital in preventing oxidative stress-related diseases. Preliminary results suggest that (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine exhibits moderate antioxidant activity, potentially through scavenging free radicals .

Neuroprotective Effects

Given its role as an nNOS inhibitor, the compound shows promise in neuroprotection. Studies involving animal models of neurodegenerative diseases have indicated that it may reduce neuronal damage by lowering nitric oxide levels, thereby mitigating excitotoxicity .

Case Studies

- Neurodegenerative Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to decreased oxidative stress and inflammation in neural tissues .

- Cardiovascular Applications : Another study focused on cardiovascular health showed that the compound could lower blood pressure in hypertensive rats by inhibiting nNOS, leading to reduced vascular resistance .

Data Summary

The following table summarizes key findings related to the biological activity of (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine?

- Methodology : The synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by alkylation or reductive amination with pyridin-4-ylmethyl groups. For example, acylation reactions using Boc-anhydride under inert conditions (e.g., dry THF, 0°C to room temperature) are common . Subsequent coupling with pyridine derivatives can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling.

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Use chiral auxiliaries or catalysts to retain stereochemical integrity during alkylation steps.

Q. How should this compound be purified and characterized post-synthesis?

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective. For enantiomeric purity, chiral HPLC (e.g., Chiralpak AD-H column) is recommended.

- Characterization : Employ H/C NMR to confirm regiochemistry and Boc-deprotection. IR spectroscopy can verify carbonyl stretching (~1680–1720 cm) from the Boc group . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What spectroscopic methods best confirm the stereochemical configuration of the compound?

- Approach : Use H NMR NOESY/ROESY to detect spatial proximity between the pyrrolidine ring protons and the pyridinylmethyl group. Chiral derivatization (e.g., Mosher’s acid) followed by F NMR can resolve enantiomeric excess .

Advanced Research Questions

Q. How can contradictions in NMR data due to dynamic stereochemistry be resolved?

- Analysis : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, cooling to −40°C may resolve splitting caused by rotameric equilibria of the pyridinylmethyl group. 2D H-C HSQC/HMBC correlations can also clarify ambiguous assignments .

- Case Study : In related pyrrolidine derivatives, coalescence temperatures for rotational barriers around the N–CH bond were observed at ~−20°C .

Q. What challenges arise in crystallizing (R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine, and how are they addressed?

- Challenges : The compound’s flexibility (due to the pyrrolidine ring and Boc group) and hygroscopicity complicate crystal growth.

- Solutions : Use slow evaporation in non-polar solvents (e.g., hexane/dichloromethane). For X-ray diffraction, consider co-crystallization with heavy atoms (e.g., CdBr) to enhance scattering, as seen in pyridine-triazole coordination complexes . SHELX software is recommended for refining twinned or low-symmetry crystals .

Q. How can stereochemical integrity be maintained during catalytic reactions involving this compound?

- Optimization : Avoid acidic conditions that may cleave the Boc group. Use Pd/C or Raney Ni under hydrogenation conditions to minimize racemization during deprotection. Monitor enantiopurity via chiral HPLC after each synthetic step.

- Data Validation : Cross-reference crystallographic data (e.g., Cambridge Structural Database entries for similar compounds) to verify bond angles and torsion angles .

Safety and Handling

- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent Boc-group hydrolysis.

Structural Validation Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.